molecular formula C8H6F3N3 B600162 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine CAS No. 10057-45-1

7-Trifluoromethyl-1H-benzoimidazol-2-ylamine

Cat. No.: B600162
CAS No.: 10057-45-1
M. Wt: 201.152
InChI Key: AQVNLAOCLFQQDY-UHFFFAOYSA-N
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Description

7-Trifluoromethyl-1H-benzoimidazol-2-ylamine is a chemical compound with the molecular formula C8H6F3N3 and a molecular weight of 201.15 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine typically involves the reaction of 7-trifluoromethyl-1H-benzoimidazole with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

7-Trifluoromethyl-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

7-Trifluoromethyl-1H-benzoimidazol-2-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Trifluoromethyl-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

7-Trifluoromethyl-1H-benzoimidazol-2-ylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(trifluoromethyl)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVNLAOCLFQQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680941
Record name 4-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10057-45-1
Record name 4-(Trifluoromethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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